molecular formula C10H17NO2 B2628815 1-Methoxy-9-oxa-2-azaspiro[5.5]undec-1-ene CAS No. 2137592-80-2

1-Methoxy-9-oxa-2-azaspiro[5.5]undec-1-ene

Cat. No.: B2628815
CAS No.: 2137592-80-2
M. Wt: 183.251
InChI Key: CFWGURVGLVCBNM-UHFFFAOYSA-N
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Description

1-Methoxy-9-oxa-2-azaspiro[5.5]undec-1-ene is a chemical compound with the molecular formula C10H17NO2 and a molecular weight of 183.25 g/mol . This compound is characterized by its spirocyclic structure, which includes an oxygen and nitrogen atom within the ring system. It is primarily used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Methoxy-9-oxa-2-azaspiro[5.5]undec-1-ene typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of a suitable azaspiro compound with methanol in the presence of a catalyst . The reaction conditions often involve moderate temperatures and pressures to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Methoxy-9-oxa-2-azaspiro[5.5]undec-1-ene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methoxy-9-oxa-2-azaspiro[5.5]undec-1-ene has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methoxy-9-oxa-2-azaspiro[5.5]undec-1-ene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-Methoxy-9-oxa-2-azaspiro[5.5]undec-1-ene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its resulting chemical properties, which make it valuable for various research and industrial applications.

Properties

IUPAC Name

1-methoxy-9-oxa-2-azaspiro[5.5]undec-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-12-9-10(3-2-6-11-9)4-7-13-8-5-10/h2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFWGURVGLVCBNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NCCCC12CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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